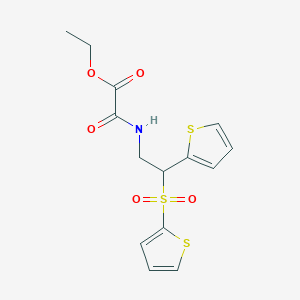

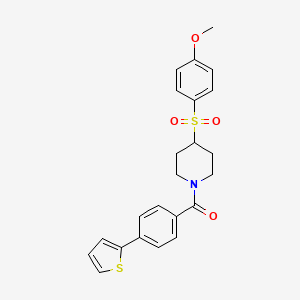

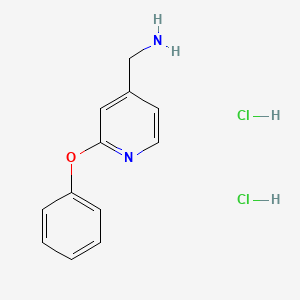

3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

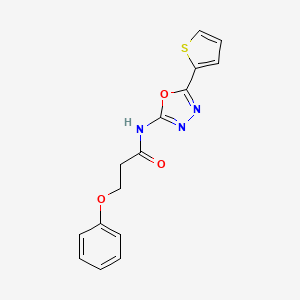

3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Aplicaciones Científicas De Investigación

Tubulin Polymerization Inhibitors

The structure of "3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine" resembles those of compounds that have been explored for their significant antiproliferative activity and ability to inhibit tubulin polymerization. For example, compounds with sulfone groups bridging aromatic rings have demonstrated substantial biological activity against various cancer cell lines, highlighting their potential as templates for designing new anticancer agents (Lee et al., 2011).

Antifolate Thymidylate Synthase Inhibitors

Research into quinazoline antifolates with modifications at key positions has shown that these compounds can act as potent inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. This makes them interesting candidates for antitumor therapies (Marsham et al., 1989).

Synthesis of Azaheterocycles

The compound's structure is conducive to participating in reactions that yield various azaheterocycles, which are important scaffolds in medicinal chemistry. These syntheses leverage the reactivity of sulfonyl groups and ether functionalities to create nitrogen-containing heterocycles useful in drug development (Narasaka, 2003).

Copper(I)-Catalyzed Reactions

The presence of sulfonyl and ethoxy groups in this compound suggests its potential utility in copper(I)-catalyzed reactions to generate imines and isoquinolinones, showcasing a method for constructing complex molecules that could have pharmacological applications (Chen et al., 2011).

Photoluminescence and Material Science

Compounds containing quinoline and sulfonyl moieties, similar to "3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine," have been investigated for their photoluminescent properties and potential applications in material science, particularly in the development of new luminescent materials (Tan et al., 2018).

Antimicrobial Agents

The structural framework of this compound aligns with research on quinazolines and their derivatives, which have been synthesized and evaluated as potential antimicrobial agents. Their activity against various bacteria and fungi suggests the relevance of such compounds in addressing antibiotic resistance (Desai et al., 2007).

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O5S/c1-4-33-18-8-11-21-20(14-18)25(28-17-7-12-22(31-2)23(13-17)32-3)24(15-27-21)34(29,30)19-9-5-16(26)6-10-19/h5-15H,4H2,1-3H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBPYXBBFDJAJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

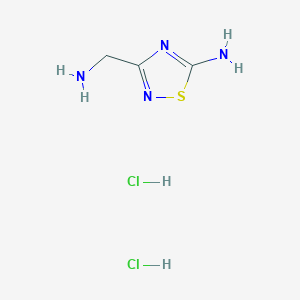

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2862525.png)